![molecular formula C11H13N B1295492 2,4,5-Trimethylphenylacetonitrile CAS No. 75279-58-2](/img/structure/B1295492.png)
2,4,5-Trimethylphenylacetonitrile
Overview
Description
2,4,5-Trimethylphenylacetonitrile is a chemical compound with the molecular formula C11H13N and a molecular weight of 159.2276 . It is also identified by the CAS Registry Number: 75279-58-2 .
Synthesis Analysis
While specific synthesis methods for 2,4,5-Trimethylphenylacetonitrile were not found, a related compound, 2,4,5-trisubstituted imidazole, has been synthesized using biodegradable lactic acid at 160 °C . This method is environmentally benign and works for aromatic aldehyde containing electron-donating and electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of 2,4,5-Trimethylphenylacetonitrile can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,5-Trimethylphenylacetonitrile include a molecular weight of 159.2276 . Additional properties such as density, melting point, and boiling point were not found in the search results.Scientific Research Applications
Synthesis of 2,4,5-Trisubstituted Imidazoles
2,4,5-Trimethylphenylacetonitrile is used in the synthesis of 2,4,5-trisubstituted imidazole compounds . This method is environmentally friendly and works for aromatic aldehyde containing electron donating and electron withdrawing groups .
Use in Multicomponent Reactions
This compound is used in multicomponent reactions (MCRs) for the synthesis of highly substituted imidazoles . MCRs are a type of reaction where at least three easily accessible components are reacted to form a single product, which incorporates essentially all of the atoms of the starting materials .
Use in Biodegradable Lactic Acid
2,4,5-Trimethylphenylacetonitrile is used in the synthesis of biodegradable lactic acid . This method is simple and environmentally benign .
Use in Organic Synthesis
This compound is used in organic synthesis, where the product yield and reaction time are extremely important . The increase in reaction steps results in a decrease in final product yield and increase in total reaction time .
Use in the Synthesis of Antifungal Compounds
Imidazole, which can be synthesized using 2,4,5-Trimethylphenylacetonitrile, is found to be an active part of antifungal compounds .
Use in the Synthesis of Drugs
Imidazoles, which can be synthesized using 2,4,5-Trimethylphenylacetonitrile, are found as the main core molecule in drugs like Omeprazole, Pimobendan, Losarton, Olmesartan, Eprosartan, and Trifenagrel .
properties
IUPAC Name |
2-(2,4,5-trimethylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-6-10(3)11(4-5-12)7-9(8)2/h6-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZOPWWSWGLPST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226253 | |
Record name | 2,4,5-Trimethylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethylphenylacetonitrile | |
CAS RN |
75279-58-2 | |
Record name | 2,4,5-Trimethylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75279-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trimethylphenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075279582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Trimethylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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